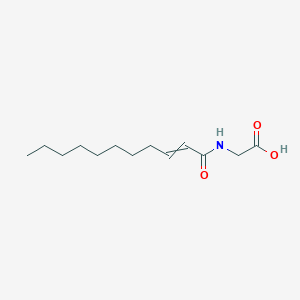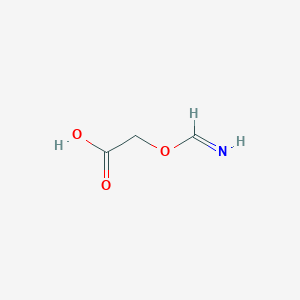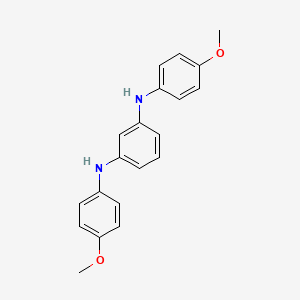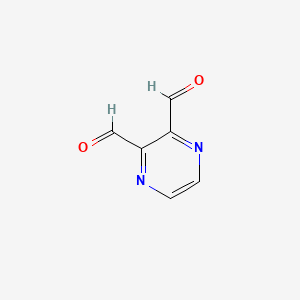
Pyrazine-2,3-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazine-2,3-dicarbaldehyde: is a heterocyclic organic compound containing a pyrazine ring substituted with two aldehyde groups at the 2 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Oxidation of Pyrazine Derivatives: One common method involves the oxidation of pyrazine derivatives.
Cyclization Reactions: Another approach involves cyclization reactions where pyrazine rings are formed from suitable precursors under specific conditions.
Industrial Production Methods: Industrial production of pyrazine-2,3-dicarbaldehyde typically involves large-scale oxidation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials to the desired product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Pyrazine-2,3-dicarbaldehyde can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where the aldehyde groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Osmium tetroxide, periodic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted pyrazine derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Pyrazine-2,3-dicarbaldehyde is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting bacterial and fungal infections.
Biological Probes: It is used in the development of probes for studying biological processes at the molecular level.
Industry:
Mécanisme D'action
The mechanism by which pyrazine-2,3-dicarbaldehyde exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic complexes. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Pyrazine-2,5-dicarbaldehyde: Similar structure but with aldehyde groups at the 2 and 5 positions.
Pyrazine-2,6-dicarbaldehyde: Aldehyde groups at the 2 and 6 positions.
Pyrrolopyrazine Derivatives: Compounds with a fused pyrrole and pyrazine ring system.
Uniqueness: Pyrazine-2,3-dicarbaldehyde is unique due to the specific positioning of its aldehyde groups, which influences its reactivity and the types of reactions it can undergo. This positioning also affects its ability to act as a ligand in catalytic systems and its interactions with biological targets .
Propriétés
Numéro CAS |
194409-42-2 |
|---|---|
Formule moléculaire |
C6H4N2O2 |
Poids moléculaire |
136.11 g/mol |
Nom IUPAC |
pyrazine-2,3-dicarbaldehyde |
InChI |
InChI=1S/C6H4N2O2/c9-3-5-6(4-10)8-2-1-7-5/h1-4H |
Clé InChI |
DZHBCXAANHJHBX-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=N1)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


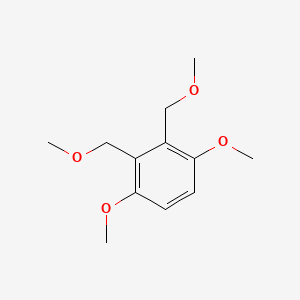
![Benzoic acid, 2-[[1-(4-methylphenyl)-2-nitroethyl]thio]-](/img/structure/B12571449.png)
![Diethyl [(2,3-dimethylphenyl)methyl]phosphonate](/img/structure/B12571459.png)

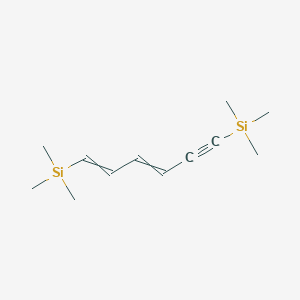
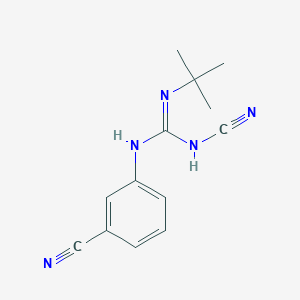
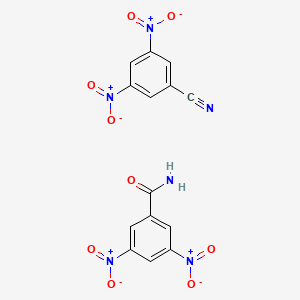
![[Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane]](/img/structure/B12571500.png)
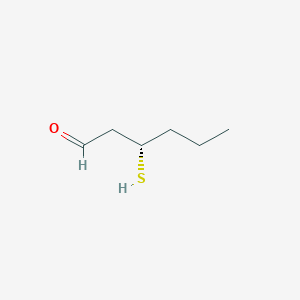
![3-[4-(Decyloxy)phenyl]cyclopent-2-EN-1-one](/img/structure/B12571507.png)
